Zelandopam

Descripción

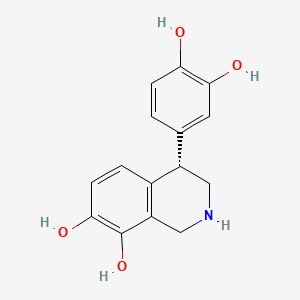

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol is a chiral tetrahydroisoquinoline derivative characterized by hydroxyl groups at positions 7 and 8 of the isoquinoline core and a 3,4-dihydroxyphenyl substituent at the 4-position (stereochemistry: S-configuration). Its molecular structure (C₁₅H₁₅NO₄) includes a bicyclic tetrahydroisoquinoline scaffold, which is substituted with catechol moieties at both the aromatic ring and the side chain.

The presence of multiple hydroxyl groups enhances its polarity and antioxidant capacity, while the stereochemistry at the 4-position may influence receptor binding specificity. Vibrational spectra and quantum chemical analyses confirm its stable conformation and intramolecular hydrogen bonding, which are critical for its pharmacological profile .

Propiedades

Número CAS |

139233-53-7 |

|---|---|

Fórmula molecular |

C15H15NO4 |

Peso molecular |

273.28 g/mol |

Nombre IUPAC |

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol |

InChI |

InChI=1S/C15H15NO4/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20/h1-5,10,16-20H,6-7H2/t10-/m0/s1 |

Clave InChI |

FULLEMQICAKPOE-JTQLQIEISA-N |

SMILES isomérico |

C1[C@H](C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |

SMILES canónico |

C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(-)-(S)-4-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2,3,4-tetrahydroisoquinoline 7,8-DDPTI 7,8-dihydroxy-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline YM 435 YM-435 YM435 zelandopam |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de Zelandopam involucra varios pasos, comenzando con la preparación de la estructura central, que es un derivado de la tetrahidroisoquinolina. La ruta sintética típicamente incluye:

Paso 1: Formación del núcleo de isoquinolina a través de una reacción de Pictet-Spengler.

Paso 2: Introducción de grupos hidroxilo en posiciones específicas del anillo aromático.

Paso 3: Conversión del intermedio al producto final a través de una serie de reacciones de oxidación y reducción.

Los métodos de producción industrial se enfocan en optimizar el rendimiento y la pureza, a menudo involucrando cromatografía líquida de alto rendimiento (HPLC) para la purificación y caracterización .

Análisis De Reacciones Químicas

Zelandopam sufre varias reacciones químicas, incluyendo:

Oxidación: Los grupos hidroxilo en el anillo aromático pueden oxidarse para formar quinonas.

Reducción: El compuesto puede reducirse para formar derivados dihidro.

Sustitución: Las reacciones de halogenación y nitración pueden introducir diferentes sustituyentes en el anillo aromático.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y agentes halogenantes como el bromo . Los principales productos formados a partir de estas reacciones incluyen quinonas, derivados dihidro y compuestos halogenados.

Aplicaciones Científicas De Investigación

Zelandopam ha sido ampliamente estudiado por sus aplicaciones en varios campos:

Química: Utilizado como un compuesto modelo para estudiar los agonistas de los receptores de dopamina y sus interacciones.

Biología: Investigado por sus efectos en los sistemas renal y cardiovascular en modelos animales.

Medicina: Potencial agente terapéutico para tratar la insuficiencia cardíaca, la hipertensión y la insuficiencia renal.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos dirigidos a los receptores de dopamina.

Mecanismo De Acción

Zelandopam ejerce sus efectos uniéndose selectivamente a los receptores D1 de dopamina. Esta unión activa la adenilato ciclasa, lo que lleva a un aumento en los niveles de monofosfato cíclico de adenosina (AMPc). Los niveles elevados de AMPc resultan en vasodilatación, aumento del flujo sanguíneo renal y reducción de la presión arterial . Los objetivos moleculares involucrados incluyen los receptores D1 de dopamina y las vías de señalización descendentes que regulan el tono vascular y la función renal .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional features of (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol can be contextualized by comparing it to analogous tetrahydroisoquinoline derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity: The hydroxyl groups at positions 7 and 8 in the target compound contrast with the chloro (DCTQ) and fluoro (7,8-difluoro-THIQ) substituents in analogs. Chloro/fluoro groups increase lipophilicity and metabolic stability but may introduce neurotoxicity (e.g., DCTQ’s conversion to neurotoxic isoquinoline via microsomal oxidation) . Methylation (e.g., SAL) reduces polarity and may improve blood-brain barrier penetration, explaining SAL’s role in dopamine metabolism modulation .

Core Structure Variations: The tetrahydroquinoline derivative () differs in core bicyclic structure (quinoline vs. isoquinoline), altering ring nitrogen position and likely affecting receptor interactions. This highlights the pharmacological specificity of the isoquinoline scaffold in the target compound .

Metabolic Pathways: DCTQ undergoes microsomal oxidation to form aromatic metabolites (e.g., 7,8-dichloroisoquinoline) via hydroxylamine intermediates . In contrast, the target compound’s catechol substituents may predispose it to methylation or glucuronidation, affecting its pharmacokinetics.

Actividad Biológica

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroisoquinoline derivatives, which are known for their varied pharmacological activities. The specific stereochemistry at the 4-position and the presence of hydroxyl groups on the phenyl ring contribute to its biological profile.

1. Antitumor Activity

Research has shown that tetrahydroisoquinoline derivatives exhibit potent antiproliferative effects against various cancer cell lines. For example, studies have indicated that (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol demonstrates significant cytotoxicity against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression in these cancer cells .

2. Renal Vasodilation

A series of studies highlighted the compound's role as a potent dopamine receptor agonist. Specifically, it has been identified as a renal vasodilator with activity comparable to established agents like YM435. This action is primarily mediated through DA1 receptor activation, leading to increased renal blood flow and improved renal function .

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is believed to exert these effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This makes it a candidate for further research in neurodegenerative diseases such as Parkinson's and Alzheimer's.

Structure-Activity Relationship (SAR)

The biological activities of tetrahydroisoquinoline derivatives are closely related to their structural features. The presence of hydroxyl groups on the phenyl ring enhances their interaction with biological targets:

| Compound Feature | Impact on Activity |

|---|---|

| Hydroxyl Groups | Increase solubility and receptor affinity |

| Stereochemistry | Affects binding orientation and efficacy |

| Substituents on Isoquinoline Core | Influence potency and selectivity |

Studies have shown that modifications in these areas can significantly alter the pharmacological profile of the compounds .

Case Study 1: Antiproliferative Activity

In a comparative study involving various tetrahydroisoquinoline derivatives including (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol:

- Cell Lines Tested : HeLa, HT-29

- IC50 Values : The compound exhibited IC50 values in the low micromolar range (0.70 - 1.50 µM), indicating significant antiproliferative activity .

Case Study 2: Renal Function Improvement

A clinical study assessed the renal effects of the compound in animal models:

Q & A

Q. How does the electronic environment of hydroxyl groups affect redox behavior?

- Methodology :

- Cyclic voltammetry : Measure oxidation potentials (e.g., catechol moiety at ≈0.5 V vs. Ag/AgCl) .

- EPR spectroscopy : Detect semiquinone radicals under oxidative conditions .

Key Methodological Insights from Evidence

- Synthesis : LiAlH₄ reductions under inert atmospheres preserve sensitive hydroxyl groups .

- Characterization : Combined LC-MS and microanalysis ensures purity >95% .

- Data resolution : Multi-technique validation (e.g., NMR + X-ray) mitigates spectral contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.